molecular formula C5H8O3 B13907958 (R)-2-Hydroxypent-4-enoic acid

(R)-2-Hydroxypent-4-enoic acid

Cat. No.: B13907958
M. Wt: 116.11 g/mol
InChI Key: VFSVBYJVPHDQQC-SCSAIBSYSA-N
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Description

®-2-Hydroxypent-4-enoic acid is an organic compound that belongs to the class of carboxylic acids. It features a hydroxyl group (-OH) attached to the second carbon of a pent-4-enoic acid chain. This compound is chiral, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Hydroxypent-4-enoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxopent-4-enoic acid using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity. Another method involves the hydrolysis of ®-2-hydroxy-4-pentenoate esters under acidic or basic conditions.

Industrial Production Methods

Industrial production of ®-2-Hydroxypent-4-enoic acid typically involves the use of biocatalysts, such as enzymes, to achieve high selectivity and yield. Enzymatic reduction of 2-oxopent-4-enoic acid using specific dehydrogenases is a common industrial method. This approach is environmentally friendly and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxypent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the pent-4-enoic acid chain can be reduced to form ®-2-hydroxypentanoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: 2-oxopent-4-enoic acid or 2-oxopentanoic acid.

    Reduction: ®-2-hydroxypentanoic acid.

    Substitution: 2-chloropent-4-enoic acid or 2-aminopent-4-enoic acid.

Scientific Research Applications

®-2-Hydroxypent-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on biological systems.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of ®-2-Hydroxypent-4-enoic acid involves its interaction with specific enzymes and molecular targets. The hydroxyl group and the double bond in the molecule allow it to participate in various biochemical reactions. For example, it can act as a substrate for dehydrogenases, leading to the formation of corresponding ketones or acids. The compound’s chiral nature also plays a crucial role in its interactions with enzymes, influencing the stereochemistry of the products formed.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Hydroxypent-4-enoic acid: The enantiomer of ®-2-Hydroxypent-4-enoic acid with different spatial arrangement.

    2-Hydroxybut-3-enoic acid: A similar compound with a shorter carbon chain.

    2-Hydroxyhex-5-enoic acid: A similar compound with a longer carbon chain.

Uniqueness

®-2-Hydroxypent-4-enoic acid is unique due to its specific ®-configuration, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its role as a chiral building block make it valuable in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(2R)-2-hydroxypent-4-enoic acid

InChI

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m1/s1

InChI Key

VFSVBYJVPHDQQC-SCSAIBSYSA-N

Isomeric SMILES

C=CC[C@H](C(=O)O)O

Canonical SMILES

C=CCC(C(=O)O)O

Origin of Product

United States

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